molecular formula C12H13F2NO B262922 N-cyclopentyl-2,6-difluorobenzamide

N-cyclopentyl-2,6-difluorobenzamide

Cat. No.: B262922
M. Wt: 225.23 g/mol
InChI Key: NRDHNIDKGYCTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2,6-difluorobenzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and fluorine atoms at the 2- and 6-positions of the aromatic ring. This compound belongs to a broader class of 2,6-difluorobenzamides, which are notable for their role as allosteric inhibitors of filamentous temperature-sensitive protein Z (FtsZ), a critical bacterial cell division protein .

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

N-cyclopentyl-2,6-difluorobenzamide

InChI

InChI=1S/C12H13F2NO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16)

InChI Key

NRDHNIDKGYCTTQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Fluorine Substitution

The 2,6-difluorobenzamide motif is critical for enhancing antibacterial efficacy. Fluorine atoms induce a non-planar conformation in the molecule, with a dihedral angle of -27° between the carboxamide and aromatic ring. This conformation facilitates stronger hydrophobic interactions with residues in FtsZ’s allosteric pocket (e.g., Val203, Val297, Asn263) compared to non-fluorinated analogs like 3-methoxybenzamide (3-MBA) . For example, 3-hexyloxy-2,6-difluorobenzamide (DFHBA) exhibits MIC values of 0.88–28.04 µM against S. aureus, outperforming its non-fluorinated counterpart (3-HBA) by >10-fold .

N-Substituent Variations
  • Cyclopentyl vs. Alkyl Groups : The cyclopentyl group in N-cyclopentyl-2,6-difluorobenzamide likely enhances lipophilicity and steric bulk compared to simpler alkyl chains (e.g., ethyl or hexyloxy groups). Increased lipophilicity improves membrane permeability, while bulkier substituents may optimize binding to FtsZ’s hydrophobic pockets .
  • 3-O-Arylalkyl Side Chains : Derivatives with 3-O-arylalkyl groups, such as 3-bromoalkoxy or 3-alkyloxy chains, demonstrate superior activity against methicillin-resistant S. aureus (MRSA). Compound 15 (3-bromoalkoxy-substituted) and 16 (3-alkyloxy-substituted) show MICs as low as 0.88 µM, highlighting the importance of side-chain diversification .

Functional Group Replacements

Replacing the carboxamide group with isosteric moieties like benzohydroxamic acid or benzohydrazide abolishes antibacterial activity, underscoring the necessity of the carboxamide for hydrogen bonding with FtsZ residues (Val207, Leu209, Asn263) .

Molecular Conformation and Crystallography

The trans conformation of the amide group (N–H and C=O bonds) is conserved across benzamide derivatives, including N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-phenylbenzamide . Fluorine substitution at 2,6-positions distorts planarity, enabling optimal binding to FtsZ .

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